Cas no 199292-40-5 (2-fluoro-5-(trifluoromethyl)benzophenone)
2-fluoro-5-(trifluoromethyl)benzophenone Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-5-(trifluoromethyl)benzophenone
- [2-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone
- fxffr df cvr
- [2-Fluoro-5-(trifluoromethyl)phenyl](phenyl)methanone
- [2-Fluoro-5-(trifluoromethyl)phenyl](phenyl)methanone, 3-Benzoyl-4-fluorobenzotrifluoride
- 2-Fluoro-5-(trifluoromethyl)benzophenone97%
- 2-Fluoro-5-(trifluoromethyl)benzophenone 97%
- 199292-40-5
- MFCD00061254
- [2-fluoro-5-(trifluoromethyl)phenyl]-phenyl-methanone
- FT-0612349
- Methanone,[2-fluoro-5-(trifluoromethyl)phenyl]phenyl-
- CS-0156572
- F20970
- AMY31910
- [2-Fluoro-5-(trifluoromethyl)phenyl](phenyl)methanone #
- AKOS005207192
- SCHEMBL3660770
- A814080
- Methanone, [2-fluoro-5-(trifluoromethyl)phenyl]phenyl-
- (2-Fluoro-5-(trifluoromethyl)phenyl)(phenyl)methanone
- DTXSID50341112
- 2-fluoro-5-trifluoromethylbenzophenone
- PS-7301
- DB-045033
- DTXCID30292193
-
- MDL: MFCD00061254
- Inchi: 1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H
- InChI Key: SRXSIASKXYCRCC-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(F)(F)F)=CC=1C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 268.05100
- Monoisotopic Mass: 268.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
Experimental Properties
- Color/Form: Yellowish liquid
- Density: 1.306
- Boiling Point: 121℃(1 torr)
- Flash Point: 127.3 °C
- Refractive Index: 1.525
- PSA: 17.07000
- LogP: 4.07550
- Solubility: Not determined
2-fluoro-5-(trifluoromethyl)benzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-fluoro-5-(trifluoromethyl)benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006397-1g |
2-Fluoro-5-(trifluoromethyl)benzophenone |
199292-40-5 | 97% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 006397-5g |
2-Fluoro-5-(trifluoromethyl)benzophenone |
199292-40-5 | 97% | 5g |
£39.00 | 2022-03-01 | |
| Fluorochem | 006397-10g |
2-Fluoro-5-(trifluoromethyl)benzophenone |
199292-40-5 | 97% | 10g |
£76.00 | 2022-03-01 | |
| Alichem | A019120032-100g |
(2-Fluoro-5-(trifluoromethyl)phenyl)(phenyl)methanone |
199292-40-5 | 95% | 100g |
$677.98 | 2023-09-02 | |
| TRC | F599125-50mg |
2-Fluoro-5-(trifluoromethyl)benzophenone |
199292-40-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F599125-100mg |
2-Fluoro-5-(trifluoromethyl)benzophenone |
199292-40-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F599125-500mg |
2-Fluoro-5-(trifluoromethyl)benzophenone |
199292-40-5 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | PC4374G-1g |
2-Fluoro-5-(trifluoromethyl)benzophenone |
199292-40-5 | 95% | 1g |
£10.00 | 2023-09-02 | |
| Apollo Scientific | PC4374G-5g |
2-Fluoro-5-(trifluoromethyl)benzophenone |
199292-40-5 | 95% | 5g |
£23.00 | 2023-09-02 | |
| Apollo Scientific | PC4374G-25g |
2-Fluoro-5-(trifluoromethyl)benzophenone |
199292-40-5 | 95% | 25g |
£85.00 | 2023-09-02 |
2-fluoro-5-(trifluoromethyl)benzophenone Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-fluoro-5-(trifluoromethyl)benzophenone
Introduction to 2-Fluoro-5-(Trifluoromethyl)Benzophenone (CAS No. 199292-40-5)
2-Fluoro-5-(trifluoromethyl)benzophenone, with the CAS number 199292-40-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fluoro-substituted benzene ring and a trifluoromethyl group, making it a valuable building block for the synthesis of more complex molecules.
The chemical formula of 2-fluoro-5-(trifluoromethyl)benzophenone is C13H8F4O, and it has a molecular weight of approximately 264.19 g/mol. The presence of the fluoro and trifluoromethyl groups imparts unique electronic and steric properties to the molecule, which can be exploited in various applications, including the development of pharmaceuticals, agrochemicals, and advanced materials.
In recent years, there has been a growing interest in the use of 2-fluoro-5-(trifluoromethyl)benzophenone as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of potent inhibitors for specific enzymes involved in cancer progression. The fluoro and trifluoromethyl substituents were found to enhance the binding affinity and selectivity of these inhibitors, making them promising candidates for further clinical evaluation.
Beyond its applications in medicinal chemistry, 2-fluoro-5-(trifluoromethyl)benzophenone has also been explored for its potential in materials science. Research conducted at the University of California, Berkeley, demonstrated that this compound can be used as a precursor for the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
The synthesis of 2-fluoro-5-(trifluoromethyl)benzophenone typically involves several steps, including the introduction of the fluoro and trifluoromethyl groups onto a benzene ring followed by coupling with another aromatic ring. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common method involves the reaction of 2-fluoro-5-trifluoromethylbenzoyl chloride with phenylmagnesium bromide to form the desired product. This method is known for its high yield and purity but may require careful control of reaction conditions to avoid side reactions.
The physical properties of 2-fluoro-5-(trifluoromethyl)benzophenone, such as its melting point (110-113°C), boiling point (300°C at 760 mmHg), and solubility in organic solvents like dichloromethane and acetone, make it suitable for use in various synthetic processes. Its stability under different reaction conditions is another factor that contributes to its utility as an intermediate in chemical synthesis.
In terms of safety and handling, while 2-fluoro-5-(trifluoromethyl)benzophenone is not classified as a hazardous material under standard regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to minimize exposure risks. Additionally, storage should be in a cool, dry place away from incompatible substances.
The environmental impact of 2-fluoro-5-(trifluoromethyl)benzophenone is another important consideration. While there is limited data available on its environmental fate and effects, it is generally recommended to dispose of this compound according to local regulations to minimize any potential ecological impact.
In conclusion, 2-fluoro-5-(trifluoromethyl)benzophenone (CAS No. 199292-40-5) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features make it an attractive building block for the development of novel compounds with diverse applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemical research.
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